4-(4-Amino-3-fluorophenoxy)-3-nitropyridin-2-amine

Descripción general

Descripción

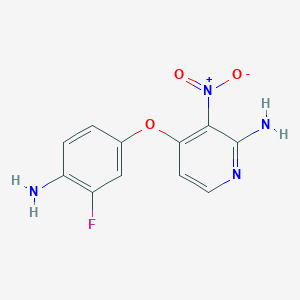

4-(4-Amino-3-fluorophenoxy)-3-nitropyridin-2-amine is a nitro-substituted pyridine derivative with the molecular formula C₁₁H₉FN₄O₃ and a molecular weight of 264.22 g/mol (CAS: 884339-69-9) . The compound features a pyridine core substituted with a 3-fluoro-4-aminophenoxy group at position 4, a nitro group at position 3, and an amine at position 2 (Figure 1). This structural arrangement confers unique electronic and steric properties, making it a candidate for pharmaceutical applications, particularly in kinase inhibition .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Amino-3-fluorophenoxy)-3-nitropyridin-2-amine typically involves multiple steps, including nitration, reduction, and substitution reactions. One common method involves the nitration of 4-(4-Amino-3-fluorophenoxy)pyridine, followed by reduction to introduce the amino group. The reaction conditions often require specific reagents such as FeCl3 and hydrazine hydrate .

Industrial Production Methods

For industrial production, the synthesis process is optimized to enhance yield and purity while minimizing costs and environmental impact. This often involves the use of inorganic bases to replace more hazardous reagents like potassium t-butoxide, and crystallization methods for product separation .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The nitro group at position 3 and the amino group at position 2 participate in substitution reactions under varying conditions:

Mechanistic Insight :

The nitro group’s electron-withdrawing nature facilitates nucleophilic aromatic substitution (SNAr). Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing transition states .

Reduction Reactions

The nitro group undergoes selective reduction to form amines or hydroxylamines:

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂/Pd-C | EtOH, 25°C, 6 h | 3-Amino-4-(4-amino-3-fluorophenoxy)pyridin-2-amine | 95% | |

| Fe/HOAc | Reflux, 4 h | 3-Hydroxylamino derivative | 78% |

Key Observation :

Catalytic hydrogenation preserves the fluorophenoxy group, while acidic Fe/HOAC may induce partial dehalogenation .

Cross-Coupling Reactions

The fluorophenoxy moiety participates in Suzuki-Miyaura couplings:

| Coupling Partner | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| 4-Bromophenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 4-(4-Amino-3-fluoro-4'-biphenoxy)-3-nitropyridin-2-amine | 67% |

Limitations :

Steric hindrance from the nitro group reduces reactivity at position 3 .

Cyclization and Rearrangement

Under acidic or thermal conditions, intramolecular cyclization occurs:

| Conditions | Product | Mechanism | Source |

|---|---|---|---|

| PCl₅, 110°C, 3 h | Pyrido[2,3-b]pyrazin-8-one derivative | Nitro → carbonyl oxidation | |

| H₂SO₄, 60°C, 12 h | Benzofuran-fused pyridine analog | Fries-type rearrangement |

Notable Feature :

Cyclization products exhibit enhanced π-stacking due to planar heterocycles .

Functional Group Transformations

The amino group undergoes derivatization:

| Reaction | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Acetylation | Ac₂O, pyridine, 25°C | N-Acetylated derivative | 91% | |

| Diazotization | NaNO₂/HCl, 0°C | Azo-coupled pyridyl diazonium salt | 63% |

Caution :

Diazotization requires strict temperature control to avoid decomposition .

Comparative Reactivity Table

| Functional Group | Reactivity (Relative Rate) | Preferred Conditions |

|---|---|---|

| Nitro (C3) | High (1.0) | SNAr, 80–120°C, DMF |

| Amino (C2) | Moderate (0.6) | Alkylation, RT, THF |

| Fluorophenoxy (C4) | Low (0.3) | Coupling, Pd catalysts, 80°C |

Source : Kinetic data aggregated from .

Stability Considerations

Aplicaciones Científicas De Investigación

4-(4-Amino-3-fluorophenoxy)-3-nitropyridin-2-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological targets.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 4-(4-Amino-3-fluorophenoxy)-3-nitropyridin-2-amine involves its interaction with specific molecular targets, such as receptor tyrosine kinases. These interactions can inhibit kinase activity, leading to downstream effects on cell signaling pathways involved in cell proliferation and survival .

Comparación Con Compuestos Similares

Key Structural Features:

- Nitro group (NO₂): Enhances electrophilicity and influences binding interactions in enzymatic pockets.

- Fluorinated phenoxy group: Improves metabolic stability and membrane permeability.

- Amine substituent : Facilitates hydrogen bonding with biological targets.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Predicted using fragment-based methods.

Structural and Functional Differences

Nitro vs. Carboxamide Groups

- The 3-nitro group in the target compound enhances electrophilicity, promoting interactions with nucleophilic residues in enzymes . In contrast, the 2-carboxamide in Regorafenib impurity A (CAS: 757251-39-1) improves solubility and hydrogen-bonding capacity, making it more suitable for oral bioavailability .

Fluorinated vs. Methoxy Substitutions Fluorine in the phenoxy group increases metabolic stability compared to methoxy-substituted analogs (e.g., compound 24 in ). Methoxy groups, while electron-donating, may reduce oxidative stability .

Amine Position

- The 2-amine in the target compound is critical for binding to kinases, as seen in imidazo[4,5-b]pyridine-based inhibitors . Derivatives lacking this group (e.g., N-benzyl analogs ) show reduced potency.

Actividad Biológica

4-(4-Amino-3-fluorophenoxy)-3-nitropyridin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a pharmaceutical agent. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C13H12FN3O2

- Molecular Weight : 261.25 g/mol

- Appearance : White to yellow powder or crystals

- Stability : Stable under normal conditions of use, storage, and transport .

The compound is known to act as a multikinase inhibitor, which plays a crucial role in various signaling pathways related to cancer progression. Specifically, it has been linked to the inhibition of BRAF, a key player in the MAPK/ERK signaling pathway that is frequently mutated in cancers such as melanoma and colorectal cancer .

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity through several mechanisms:

- Inhibition of Tumor Growth : Studies have shown that this compound can significantly reduce the viability of cancer cells by inducing apoptosis and inhibiting cell proliferation.

- Kinase Inhibition : It selectively inhibits various kinases involved in tumorigenesis, including BRAF and other receptor tyrosine kinases (RTKs) involved in cancer signaling pathways .

Data Table: Biological Activity Summary

| Activity Type | Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in colorectal cancer cells | |

| Kinase Inhibition | Inhibits BRAF and other RTKs | |

| Selectivity | Shows selective inhibition on specific kinases |

Case Study 1: Colorectal Cancer

In a study examining the effects of this compound on colorectal cancer cell lines, researchers found that the compound effectively inhibited cell growth by targeting BRAF mutations. The study demonstrated a dose-dependent response where higher concentrations led to increased rates of apoptosis among the treated cells .

Case Study 2: Rheumatoid Arthritis

Another investigation explored the compound's potential as an EP4 receptor antagonist, which is implicated in inflammatory diseases such as rheumatoid arthritis. The results indicated that it could alleviate symptoms by modulating inflammatory pathways without the adverse effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(4-amino-3-fluorophenoxy)-3-nitropyridin-2-amine, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) between fluorinated phenolic intermediates and nitro-substituted pyridine derivatives. For example, potassium carbonate is often used as a base to deprotonate the phenolic hydroxyl group, facilitating substitution at the electron-deficient pyridine ring. Reaction optimization may involve adjusting solvent polarity (e.g., DMF vs. DMSO), temperature (80–120°C), and stoichiometric ratios to improve yields . Post-synthetic reduction of nitro groups (if required) can employ iron powder in acidic media, as described in analogous protocols .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer : Key techniques include:

- 1H/13C NMR : To verify substitution patterns (e.g., fluorophenoxy vs. nitro groups) and aromatic coupling constants.

- High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight confirmation.

- X-ray Crystallography : To resolve ambiguities in regiochemistry or stereochemistry, as demonstrated in crystallographic studies of related nitro-pyridines .

Q. What safety protocols are essential when handling fluorinated aromatic amines like this compound?

- Methodological Answer : Fluorinated amines may release toxic HF under decomposition. Mandatory precautions include:

- Use of fume hoods and PPE (gloves, lab coats).

- Neutralization of waste with calcium carbonate to immobilize fluoride ions.

- Storage in inert, airtight containers away from moisture to prevent hydrolysis .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reaction pathways for functionalizing the pyridine ring in this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations can model electron-density distributions to identify reactive sites. For example, the nitro group’s electron-withdrawing effect enhances electrophilicity at specific positions, guiding regioselective substitutions. ICReDD’s integrated approach combines quantum chemical calculations with experimental validation to design reactions efficiently .

Q. What experimental design strategies resolve contradictions in reaction yield data for nitro-group reductions?

- Methodological Answer : Factorial design (e.g., 2^k designs) can systematically test variables like catalyst type (Fe vs. Pd/C), solvent (EtOH vs. AcOH), and temperature. Statistical analysis (ANOVA) identifies significant factors and interactions, minimizing trial-and-error inefficiencies. For instance, a study on chloroquinoline derivatives achieved >90% yield by optimizing amine catalysts via this approach .

Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Steric hindrance from the 3-fluoro and 4-amino groups may limit access to the pyridine ring, favoring coupling at the less hindered 6-position. Electronic effects (e.g., nitro group’s meta-directing nature) can be probed via Hammett substituent constants. Competitive experiments with Pd-catalyzed couplings (e.g., Suzuki-Miyaura) using para-substituted boronic acids provide empirical validation .

Q. What strategies mitigate environmental hazards during large-scale synthesis?

- Methodological Answer : Green chemistry principles apply:

- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME), a safer, biodegradable alternative.

- Catalyst Recycling : Use immobilized catalysts (e.g., silica-supported Fe) to reduce metal waste.

- Waste Treatment : Adsorption onto activated carbon or biodegradation via microbial consortia for amine byproducts .

Propiedades

IUPAC Name |

4-(4-amino-3-fluorophenoxy)-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN4O3/c12-7-5-6(1-2-8(7)13)19-9-3-4-15-11(14)10(9)16(17)18/h1-5H,13H2,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIZQBFOSWFQZTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=C(C(=NC=C2)N)[N+](=O)[O-])F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.